molecular formula C11H18N4 B6645595 N,N-dimethyl-4-piperidin-1-ylpyrimidin-2-amine

N,N-dimethyl-4-piperidin-1-ylpyrimidin-2-amine

Cat. No.: B6645595
M. Wt: 206.29 g/mol
InChI Key: QBGOTLGXJVGPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-4-piperidin-1-ylpyrimidin-2-amine is a heterocyclic compound that features a piperidine ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-piperidin-1-ylpyrimidin-2-amine typically involves the reaction of a piperidine derivative with a pyrimidine precursor. One common method involves the use of N,N-dimethyl-1-(piperidin-4-yl)methanamine as a starting material. This compound is reacted with a pyrimidine derivative under microwave irradiation at 200°C for 30 minutes in 1-methyl-pyrrolidin-2-one. The reaction mixture is then poured into water, and the product is isolated by chromatography on silica gel .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4-piperidin-1-ylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrimidine rings are substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines or alcohols.

Scientific Research Applications

N,N-Dimethyl-4-piperidin-1-ylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-piperidin-1-ylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit protein kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

  • N,N-Dimethyl-1-(piperidin-4-yl)methanamine
  • N,N-Dimethyl-4-piperazin-1-ylpyrimidin-2-amine

Comparison: N,N-Dimethyl-4-piperidin-1-ylpyrimidin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable tool in medicinal chemistry and drug discovery.

Properties

IUPAC Name

N,N-dimethyl-4-piperidin-1-ylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-14(2)11-12-7-6-10(13-11)15-8-4-3-5-9-15/h6-7H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGOTLGXJVGPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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